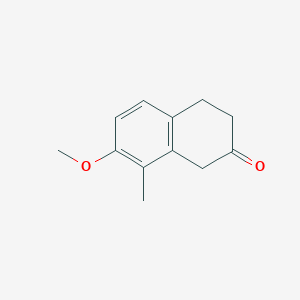
7-Methoxy-8-methyl-3,4-dihydronaphthalen-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Methoxy-8-methyl-3,4-dihydronaphthalen-2(1H)-one is an organic compound belonging to the class of naphthalenones. These compounds are characterized by a naphthalene ring system with various functional groups attached. This particular compound features a methoxy group at the 7th position and a methyl group at the 8th position, along with a ketone functional group at the 2nd position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-8-methyl-3,4-dihydronaphthalen-2(1H)-one typically involves the following steps:
Starting Material: The synthesis begins with a suitable naphthalene derivative.
Functional Group Introduction: Methoxy and methyl groups are introduced through electrophilic aromatic substitution reactions.
Ketone Formation: The ketone functional group is introduced via oxidation reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Catalytic Reactions: Using catalysts to enhance reaction rates and yields.
Optimized Conditions: Controlling temperature, pressure, and solvent conditions to maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions
7-Methoxy-8-methyl-3,4-dihydronaphthalen-2(1H)-one can undergo various chemical reactions, including:
Oxidation: Conversion of the methyl group to a carboxylic acid.
Reduction: Reduction of the ketone group to an alcohol.
Substitution: Electrophilic or nucleophilic substitution reactions at the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products
Oxidation: 7-Methoxy-8-methyl-3,4-dihydronaphthalen-2-carboxylic acid.
Reduction: 7-Methoxy-8-methyl-3,4-dihydronaphthalen-2-ol.
Substitution: Various substituted naphthalenones depending on the substituent introduced.
Aplicaciones Científicas De Investigación
Chemistry: As an intermediate in organic synthesis.
Biology: Studying its effects on biological systems.
Medicine: Investigating its potential therapeutic properties.
Industry: Used in the production of dyes, fragrances, and other chemicals.
Mecanismo De Acción
The mechanism of action of 7-Methoxy-8-methyl-3,4-dihydronaphthalen-2(1H)-one involves:
Molecular Targets: Interaction with specific enzymes or receptors.
Pathways: Modulation of biochemical pathways, potentially affecting cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
7-Methoxy-3,4-dihydronaphthalen-2(1H)-one: Lacks the methyl group at the 8th position.
8-Methyl-3,4-dihydronaphthalen-2(1H)-one: Lacks the methoxy group at the 7th position.
7-Methoxy-8-methyl-naphthalene: Lacks the ketone functional group.
Uniqueness
7-Methoxy-8-methyl-3,4-dihydronaphthalen-2(1H)-one is unique due to the specific combination of functional groups, which may confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C12H14O2 |
|---|---|
Peso molecular |
190.24 g/mol |
Nombre IUPAC |
7-methoxy-8-methyl-3,4-dihydro-1H-naphthalen-2-one |
InChI |
InChI=1S/C12H14O2/c1-8-11-7-10(13)5-3-9(11)4-6-12(8)14-2/h4,6H,3,5,7H2,1-2H3 |
Clave InChI |
LQMPFGXFRDJOIF-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC2=C1CC(=O)CC2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


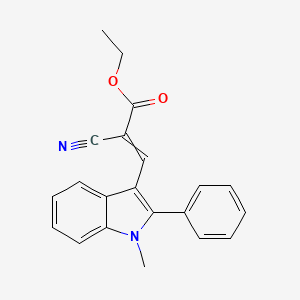
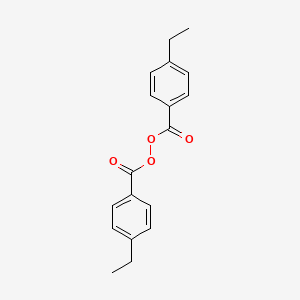
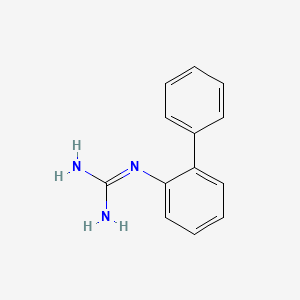
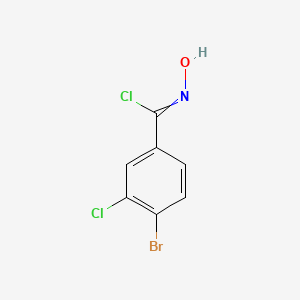
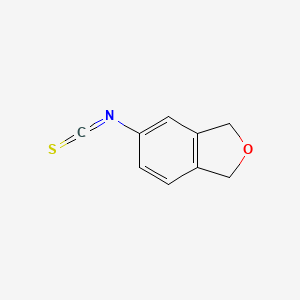
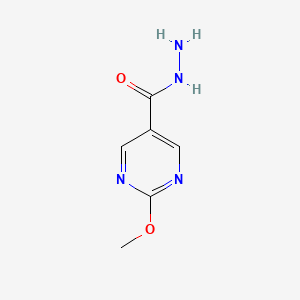
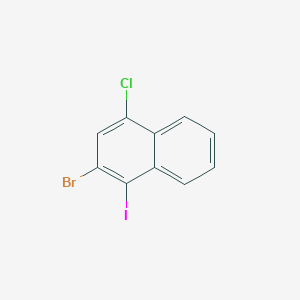
dimethylsilane](/img/structure/B13686239.png)
![7-Bromo-9-methyl-1,2,3,4-tetrahydro-benzo[B]azepin-5-one](/img/structure/B13686242.png)
![[5-(3-Bromophenyl)-1H-1,2,4-triazol-3-yl]methanol](/img/structure/B13686246.png)
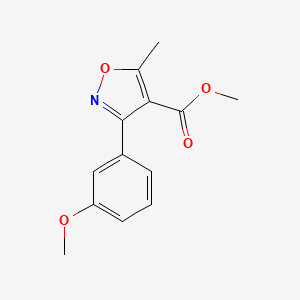
![1,4-Dichlorofuro[3,4-d]pyridazine](/img/structure/B13686254.png)
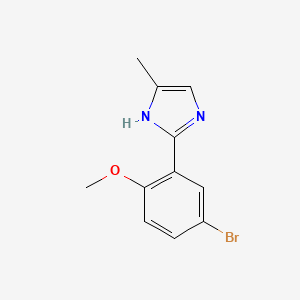
![Methyl 1-[4-(Trifluoromethoxy)phenyl]cyclopentanecarboxylate](/img/structure/B13686266.png)
